Superior p38α MAP Kinase Inhibition Versus SB203580 Prototype by 4-Chlorophenyl Derivative
A derivative of this compound, compound 6f (N-(4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)-4-chlorobenzamide), which incorporates the core 3-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold, demonstrates superior p38α MAP kinase inhibition compared to the prototypical inhibitor SB203580 [1]. This provides a direct quantitative comparison for the functional activity of the core scaffold.
| Evidence Dimension | p38α MAP kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.032 ± 1.63 µM |
| Comparator Or Baseline | SB203580: IC50 = 0.041 ± 1.75 µM |
| Quantified Difference | 1.3-fold more potent (0.032 µM vs 0.041 µM) |
| Conditions | In vitro p38α MAP kinase inhibition assay |
Why This Matters
This data confirms that the 3-(4-chlorophenyl) substitution pattern is directly linked to enhanced potency against a key therapeutic target for inflammatory diseases, providing a validated starting point for medicinal chemistry programs over less potent alternatives.
- [1] Somakala, K., et al. (2019). Synthesis, evaluation and docking of novel pyrazolo pyrimidines as potent p38α MAP kinase inhibitors with improved anti-inflammatory, ulcerogenic and TNF-α inhibitory properties. Bioorganic Chemistry, 87, 550-559. View Source
